3-Heptene, 5,7,7-triethoxy-
Description
3-Heptene, 5,7,7-triethoxy- (CAS 72152-79-5) is an organic compound featuring a heptene backbone with three ethoxy groups at positions 5, 7, and 5. It is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations .
Properties
CAS No. |
72152-79-5 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
(E,5R)-5,7,7-triethoxyhept-3-ene |
InChI |
InChI=1S/C13H26O3/c1-5-9-10-12(14-6-2)11-13(15-7-3)16-8-4/h9-10,12-13H,5-8,11H2,1-4H3/b10-9+/t12-/m0/s1 |
InChI Key |
YMPURWKRLGBYLD-VMPCVLLUSA-N |
Isomeric SMILES |
CC/C=C/[C@@H](CC(OCC)OCC)OCC |
Canonical SMILES |
CCC=CC(CC(OCC)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptene, 5,7,7-triethoxy- typically involves the alkylation of heptene with ethoxy groups. One common method is the reaction of 3-heptene with ethyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Heptene, 5,7,7-triethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Chemical Reactivity of Similar Acetals
Acetals are known for their stability under basic conditions but undergo hydrolysis under acidic conditions. For 3-Heptene, 7,7-diethoxy-, (3E)- , oxidation, reduction, and substitution reactions are documented .
Key Reaction Types
-
Hydrolysis
-
Oxidation
-
Nucleophilic Substitution
Hypothetical Reactions for 3-Heptene, 5,7,7-Triethoxy-
While direct literature on the triethoxy variant is unavailable, its reactivity can be inferred:
| Reaction Type | Mechanism | Expected Products |
|---|---|---|
| Hydrolysis | Acid-catalyzed cleavage of all three ethoxy groups. | Regeneration of the parent aldehyde (e.g., 3-heptenal) and ethanol. |
| Selective Hydrolysis | Partial cleavage of ethoxy groups (e.g., acidic conditions favoring one site). | Mono- or dihydroxy derivatives. |
| Oxidation | Oxidation of the aldehyde group to a carboxylic acid. | Corresponding carboxylic acid (e.g., 3-heptanoic acid). |
| Substitution | Nucleophilic attack on the acetal carbons. | Substituted acetals (e.g., with halides or amines). |
Comparison with 3-Heptene, 7,7-Diethoxy-, (3E)-
Scientific Research Applications
3-Heptene, 5,7,7-triethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of 3-Heptene, 5,7,7-triethoxy- involves its interaction with specific molecular targets and pathways. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Diethoxy Heptene Derivatives
3-Heptene, 7,7-diethoxy-, (3E)- (CAS 18492-66-5)
- Structure : A heptene chain with two ethoxy groups at position 6.
- Properties: Used in flavor/fragrance industries due to stability and pleasant aroma . Synthesized via acid-catalyzed acetal formation between 4-heptenal and ethanol . Molecular weight: 186.29 g/mol (C11H22O2) vs. ~240 g/mol (estimated) for the triethoxy variant.
- Key Differences :
3-Heptene,7,7-diethoxy-, (3Z) (CAS 18492-65-4)
- Structure : Geometric isomer of the above, with a Z-configuration.
- Properties :
- Comparison :
- The triethoxy compound’s 5,7,7-substitution pattern may limit geometric isomerism, favoring specific reaction pathways.
Triethoxy-Functionalized Non-Heptene Compounds
Propane 1,1,3-triethoxy
- Structure : Triethoxy groups on a propane chain.
- Properties :
- Comparison :
Triethoxy Silanes (e.g., Triethoxy(1-phenyloct-1-en-1-yl)silane)
- Structure : Silicon-centered triethoxy compounds.
- Properties: Used as coupling agents in polymers (e.g., improving rubber/clay nanocomposite mechanics) . Boiling points range: 264–265°C for triethoxy(1-phenylethenyl)silane .
- Key Differences :
Physicochemical Properties and Reactivity
Estimated Physical Properties
Reactivity Trends
Industrial and Pharmaceutical Potential
- Flavor/Fragrance : Likely shares stability and aroma traits with diethoxy heptenes but with modified scent profiles due to the third ethoxy group .
- Antimicrobial Activity : Triethoxy propane derivatives show bioactivity; further studies are needed to confirm similar effects in 5,7,7-triethoxy-3-heptene .
- Polymer Chemistry : Unlike triethoxy silanes, this compound lacks silicon but could act as a plasticizer or intermediate in organic synthesis .
Regulatory Status
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